molecular formula C18H25NO4 B2600857 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid CAS No. 1354359-57-1

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid

Cat. No.: B2600857
CAS No.: 1354359-57-1
M. Wt: 319.401
InChI Key: ZDODNOMMABQISZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and substituted benzoic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid is unique due to the presence of the cyclopentylamino moiety, which can impart different steric and electronic properties compared to similar compounds

Properties

IUPAC Name

4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19(15-6-4-5-7-15)12-13-8-10-14(11-9-13)16(20)21/h8-11,15H,4-7,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDODNOMMABQISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354359-57-1
Record name 4-{[(tert-butoxycarbonyl)(cyclopentyl)amino]methyl}benzoic acid
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